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molecular formula C6H5F2NO B8624081 (3,4-Difluoro-2-pyridinyl)methanol

(3,4-Difluoro-2-pyridinyl)methanol

Cat. No. B8624081
M. Wt: 145.11 g/mol
InChI Key: PUUCFZSEADIBNW-UHFFFAOYSA-N
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Patent
US09334265B2

Procedure details

Title compound was prepared by a method analogous to that described for Intermediate 7, replacing 3,4-difluoro-2-pyridinecarbaldehyde with 3,5-difluoro-4-pyridinecarbaldehyde (FRONTIER) and using MeOH as solvent. (200 mg, 1.398 mmol, 73% yield). 1H NMR (400 MHz, DMSO-d6) δ ppm: 8.51 (s, 2H), 5.55 (t, 1H), 4.55-4.57 (m, 2H). [ES+MS] m/z 146 (MH+).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
73%

Identifiers

REACTION_CXSMILES
FC1C(CO)=NC=CC=1F.[F:11][C:12]1[CH:13]=[N:14][CH:15]=[C:16]([F:20])[C:17]=1[CH:18]=[O:19]>CO>[F:11][C:12]1[CH:13]=[N:14][CH:15]=[C:16]([F:20])[C:17]=1[CH2:18][OH:19]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC=1C(=NC=CC1F)CO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC=1C=NC=C(C1C=O)F
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
FC=1C=NC=C(C1CO)F
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 73%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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